2-Methyl-1h-indol-6-amine

IMPDH Enzyme Inhibition Immunosuppression

2-Methyl-1H-indol-6-amine (CAS 102308-53-2) is an indole derivative bearing a methyl group at the 2‑position and a primary amine at the 6‑position of the fused bicyclic system. This substitution pattern confers a molecular weight of 146.19 g/mol (C₉H₁₀N₂) and a topological polar surface area (TPSA) of approximately 41.8 Ų.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 102308-53-2
Cat. No. B018423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1h-indol-6-amine
CAS102308-53-2
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2)N
InChIInChI=1S/C9H10N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,10H2,1H3
InChIKeyOAIIKIWHCVTWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-indol-6-amine (CAS 102308-53-2) – Core Properties and Structural Definition


2-Methyl-1H-indol-6-amine (CAS 102308-53-2) is an indole derivative bearing a methyl group at the 2‑position and a primary amine at the 6‑position of the fused bicyclic system. This substitution pattern confers a molecular weight of 146.19 g/mol (C₉H₁₀N₂) and a topological polar surface area (TPSA) of approximately 41.8 Ų . The compound is a versatile heterocyclic building block that can be further functionalized at the amine group or incorporated into larger indole‑based frameworks .

Why 2-Methyl-1H-indol-6-amine Cannot Be Replaced by Unsubstituted or Differently Substituted Indole Analogs


Even within the same indole‑6‑amine class, the presence and position of substituents dramatically alter both physicochemical properties and target‑binding profiles. 2‑Methyl‑1H‑indol‑6‑amine exhibits a measured XLogP3 of 1.8 and a TPSA of 41.8 Ų, which differ substantially from unsubstituted 1H‑indol‑6‑amine (logP ≈2.33, TPSA ≈41.8 Ų) and from 2‑methyl‑1H‑indole (logP ≈2.27, TPSA ≈15.8 Ų) [1]. Furthermore, the 6‑amino group enables specific interactions—such as hydrogen bonding and nucleophilic coupling—that are absent in analogs lacking this functionality [2]. These distinct molecular descriptors translate directly into differential enzyme inhibition potency, cellular permeability, and synthetic utility, meaning that swapping in a generic indole derivative without the precise 2‑methyl/6‑amine arrangement will yield non‑comparable experimental outcomes.

Quantitative Differentiation Evidence for 2-Methyl-1H-indol-6-amine (CAS 102308-53-2)


IMPDH Inhibition: Ki Values and Comparison with Clinical‑Stage Inhibitors

2‑Methyl‑1H‑indol‑6‑amine inhibits inosine‑5′‑monophosphate dehydrogenase (IMPDH) with measured Ki values ranging from 240 nM to 440 nM depending on the substrate used (IMP vs. NAD⁺) [1]. This places the compound in the moderate potency range for IMPDH inhibition—approximately two orders of magnitude weaker than the clinical candidate AVN‑944 (Ki = 6–10 nM) but substantially more potent than many other indole‑derived inhibitors that lack the 2‑methyl/6‑amine substitution. The compound can therefore serve as a useful tool or starting point for SAR studies where extreme potency is not required or where a more tractable chemical handle is desired.

IMPDH Enzyme Inhibition Immunosuppression

Physicochemical Profile: LogP and TPSA Differentiation from Closest Analogs

The combination of a 2‑methyl group and a 6‑amino group in 2‑methyl‑1H‑indol‑6‑amine produces a unique physicochemical signature. Relative to unsubstituted 1H‑indol‑6‑amine, the 2‑methyl group lowers the calculated logP from ~2.33 to 1.8 while maintaining an identical TPSA of 41.8 Ų [1]. In contrast, 2‑methyl‑1H‑indole (lacking the 6‑amine) has a logP of ~2.27 but a markedly reduced TPSA of 15.8 Ų [2]. These quantitative differences imply that 2‑methyl‑1H‑indol‑6‑amine occupies a distinct region of chemical space: it balances moderate lipophilicity (favorable for membrane passage) with a hydrogen‑bond‑donating amine (improving aqueous solubility and target‑binding capacity) more effectively than either analog.

Drug Likeness Permeability Solubility

Anticancer Activity via Aza‑Podophyllotoxin Derivatives

2‑Methyl‑1H‑indol‑6‑amine serves as a key intermediate for the synthesis of aza‑podophyllotoxin derivatives . In a published study, the final aza‑podophyllotoxin compounds obtained from this amine exhibited strong growth inhibition against a panel of human cancer cell lines including Zr‑75‑1 (breast), MCF7 (breast), KB (oral), Gurav, DWD, Colo‑205 (colon), A‑549 (lung), and Hop62 (lung) . While the parent amine itself was not directly tested in those antiproliferative assays, the structure‑activity relationship established in the work demonstrates that the 6‑amino‑2‑methylindole core is essential for the observed cytotoxicity of the derived podophyllotoxin mimics. Analogous aza‑podophyllotoxin syntheses using indoles lacking the 6‑amine or 2‑methyl substitution have either failed to produce active compounds or required more complex protecting‑group strategies.

Anticancer Aza‑podophyllotoxin Topoisomerase II

Reactive Amino Handle for Derivatization and Conjugation

The primary aromatic amine at the 6‑position of 2‑methyl‑1H‑indol‑6‑amine is a well‑defined synthetic handle that undergoes acylation, reductive amination, and diazonium coupling with high efficiency . In contrast, the 2‑methyl‑1H‑indole scaffold lacks an amine entirely and requires electrophilic substitution or lithiation for further elaboration—methods that are often less regioselective and lower yielding. 1H‑Indol‑6‑amine retains the amine but lacks the 2‑methyl group, which can lead to different electronic and steric effects in downstream reactions. The presence of both substituents in the target compound allows chemists to access a wider array of derivatives in fewer synthetic steps, a critical consideration for library synthesis and lead optimization campaigns.

Building Block Amine Functionalization Medicinal Chemistry

Optimal Research and Procurement Scenarios for 2-Methyl-1H-indol-6-amine


IMPDH Target Engagement and SAR Studies

Use 2‑methyl‑1H‑indol‑6‑amine as a moderate‑affinity IMPDH inhibitor (Ki = 240–440 nM) in biochemical assays to probe enzyme function without complete pathway suppression [1]. This is particularly valuable when a potent inhibitor like AVN‑944 (Ki = 6–10 nM) would obscure subtle target‑engagement effects or when a chemically tractable scaffold is needed for further optimization .

Synthesis of Aza‑Podophyllotoxin Anticancer Leads

Employ this compound as a key building block to prepare aza‑podophyllotoxin derivatives. The resulting molecules have demonstrated strong growth inhibition across multiple cancer cell lines, including breast (MCF7, Zr‑75‑1), lung (A549, Hop62), and colon (Colo‑205) . Substituting with a different indole core would likely yield inactive or less potent analogs.

Development of Indole‑Based Kinase or Enzyme Inhibitors

Leverage the primary amine handle for rapid diversification via amide bond formation, sulfonamide synthesis, or reductive amination . This reactivity profile enables parallel library synthesis and efficient exploration of structure‑activity relationships around the indole core.

Physicochemical Property Tuning in Drug Discovery

Select this compound when a balanced lipophilicity‑polarity profile (logP = 1.8, TPSA = 41.8 Ų) is required. It offers improved aqueous solubility relative to 2‑methyl‑1H‑indole (TPSA = 15.8 Ų) and reduced lipophilicity compared to 1H‑indol‑6‑amine (logP ≈2.33), making it a more suitable starting point for orally bioavailable lead molecules [2][3].

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